molecular formula C10H13BrN2O2 B11721061 (Z)-3-bromo-N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide

(Z)-3-bromo-N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide

Katalognummer: B11721061
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: XBNGUYGJKWGOET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxy group, and an isopropoxy group attached to a benzene ring. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Isopropoxylation: The isopropoxy group is added via an etherification reaction, typically using isopropyl alcohol and a suitable catalyst.

    Carboximidamide Formation: The final step involves the formation of the carboximidamide group through a reaction with an appropriate amidine precursor.

Industrial Production Methods

Industrial production of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide, sodium methoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-(propan-2-yl)benzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, leading to significantly different chemical properties.

    4-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride: Contains a hydrochloride salt form, which can affect its solubility and stability.

Uniqueness

(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is unique due to the presence of the bromine atom, hydroxy group, and isopropoxy group on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H13BrN2O2

Molekulargewicht

273.13 g/mol

IUPAC-Name

3-bromo-N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(12)13-14/h3-6,14H,1-2H3,(H2,12,13)

InChI-Schlüssel

XBNGUYGJKWGOET-UHFFFAOYSA-N

Isomerische SMILES

CC(C)OC1=C(C=C(C=C1)/C(=N\O)/N)Br

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)C(=NO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.